molecular formula C8H5FINO B12829916 2-Fluoro-5-iodo-4-methoxybenzonitrile

2-Fluoro-5-iodo-4-methoxybenzonitrile

Cat. No.: B12829916
M. Wt: 277.03 g/mol
InChI Key: IICGDIQEYZBYPG-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5FINO It is a derivative of benzonitrile, featuring fluorine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 2-Fluoro-4-methoxybenzonitrile. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodo-5-methoxybenzonitrile
  • 5-Fluoro-2-methoxybenzonitrile
  • 2-Fluoro-5-methoxybenzonitrile

Uniqueness

2-Fluoro-5-iodo-4-methoxybenzonitrile is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H5FINO

Molecular Weight

277.03 g/mol

IUPAC Name

2-fluoro-5-iodo-4-methoxybenzonitrile

InChI

InChI=1S/C8H5FINO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3

InChI Key

IICGDIQEYZBYPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)I

Origin of Product

United States

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